Stereochemical Identity vs. Racemate
(R)-Chlozolinate is unequivocally defined by its (R)-absolute configuration at the C5 quaternary stereocenter of the oxazolidine-2,4-dione ring, as established by the chemoenzymatic asymmetric synthesis of Guanti et al. (2001), which proceeds via Candida antarctica lipase B-catalyzed enantioselective hydrolysis of a prochiral malonate diester to yield the (R)-monoester intermediate [1]. The final product displays levorotatory optical rotation, designated (R)-(−)-chlozolinate [1]. The ChEBI database independently registers (R)-chlozolinate under CHEBI:83558 with the stereochemically explicit SMILES notation CCOC(=O)[C@]1(C)OC(=O)N(c2cc(Cl)cc(Cl)c2)C1=O, confirming the (R)-configuration via the [C@] tetrahedral stereodescriptor, while (S)-chlozolinate is registered separately under CHEBI:83559 as its enantiomer [2]. The chemoenzymatic route achieves enantiomeric excess suitable for producing the (R)-enantiomer in multigram quantities with the (R)-enantiomer being in all cases predominant, enabling procurement of material with defined stereochemical identity as opposed to the racemate [1]. This contrasts with prior literature methods that achieved only 46% ee or up to 80.6% ee for the (R)-enantiomer using protecting groups incompatible with chlozolinate synthesis [1]. In the racemic commercial product, the two enantiomers are present in equimolar amounts and are not separable by conventional achiral methods, making procurement of the defined (R)-enantiomer exclusively dependent on asymmetric synthesis or chiral chromatographic resolution [1].
| Evidence Dimension | Stereochemical identity and enantiomeric purity of the isolated enantiomer |
|---|---|
| Target Compound Data | (R)-(−)-chlozolinate: (R)-absolute configuration at C5, levorotatory optical rotation; accessible via chemoenzymatic asymmetric synthesis with (R)-enantiomer predominant |
| Comparator Or Baseline | (S)-chlozolinate (CHEBI:83559): opposite (S)-configuration at C5; Racemic chlozolinate (CHEBI:3656): equimolar mixture of (R)- and (S)-enantiomers, no net optical rotation |
| Quantified Difference | Defined (R)-stereochemistry vs. opposite (S)-configuration vs. racemic (1:1 mixture); prior literature methods limited to 46% ee or ≤80.6% ee with non-removable protecting groups |
| Conditions | Absolute configuration assigned by chemoenzymatic synthetic route (Candida antarctica lipase B, pH 7 phosphate buffer) and confirmed by chiral GC; ChEBI structural registration via InChI with tetrahedral stereodescriptor |
Why This Matters
Procurement of the stereochemically defined (R)-enantiomer is the singular gateway to enantioselective bioactivity comparisons, chiral environmental fate studies, and enantiopure analytical reference standard preparation—none of which can be accomplished using the racemic mixture alone.
- [1] Guanti, G., Banfi, L., Powles, K., Rasparini, M., Scolastico, C., & Fossati, N. (2001). Asymmetric synthesis of (R)-(−)-chlozolinate through a chemoenzymatic procedure. Tetrahedron: Asymmetry, 12(2), 271–277. View Source
- [2] ChEBI. (R)-Chlozolinate (CHEBI:83558) and (S)-Chlozolinate (CHEBI:83559). European Bioinformatics Institute. View Source
